molecular formula C12H12N2O4 B1395582 Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 77276-17-6

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B1395582
CAS RN: 77276-17-6
M. Wt: 248.23 g/mol
InChI Key: QKKSOVGCSSPZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is "Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate" . It’s a heterocyclic compound containing a Michael acceptor .


Synthesis Analysis

This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .


Chemical Reactions Analysis

The compound can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct . This property allows it to participate in various chemical reactions, especially in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) .

Scientific Research Applications

Antibacterial Evaluation

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its derivatives have shown potential in antibacterial applications. For instance, certain derivatives have exhibited protective effects against E. coli and other gram-negative bacterial infections in mice models, suggesting a pro-drug type of mechanism due to the lack of in vitro activity (Santilli, Scotese, & Yurchenco, 1975). Similarly, derivatives formed by reacting this compound with selenium dioxide and amines showed in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).

Synthesis and Chemical Transformations

This compound serves as a precursor or intermediate in the synthesis of various heterocyclic systems. For instance, it has been converted into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001). Another study outlines its preparation involving specific reduction, deprotonation, and methylation steps (Kiely, 1991).

Gastric Antisecretory Properties

Certain derivatives of this compound have been found to possess potent gastric antisecretory properties, as demonstrated in the pyloric-ligated rat model. These compounds showed more potency than cimetidine in inhibiting food-stimulated acid secretion in dogs (Santilli, Scotese, Bauer, & Bell, 1987).

Enaminone Synthesis

This compound has also been utilized in the synthesis of enaminones, which are important in the development of various pharmaceuticals (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).

Microbiological Metabolism

In microbiological studies, species like Penicillium adametzi have been shown to convert derivatives of this compound, indicating a metabolic pathway similar to that in humans (Hamilton, Rosi, Peruzzotti, & Nielson, 1969).

Future Directions

The development of this compound as a heterocyclic enol containing a Michael acceptor is a promising strategy for the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could open up new avenues for drug research and development.

properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6-13-10(7)14(2)11(8)16/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSOVGCSSPZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715964
Record name Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS RN

77276-17-6
Record name Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.345 g. (0.15 g. atom) of sodium in 30 ml. of ethanol was added 4.8 g. of diethyl malonate. The mixture was stirred at room temperature for 5 minutes and then was evaporated in a rotary evaporator. The residue was dissolved in 30 ml. of N,N-dimethylformamide and 2.67 g. (0.015 mole) of 1-methyl-1H-4H-pyrido[2,3-d][1,3]-oxazine-2,4-dione was added. The mixture was heated under reflux for 10 minutes and the thick mixture was dissolved in 100 ml. of water. The solution was acidified with conc. hydrochloric acid and the precipitate which formed was collected, air dried, and a small amount of this 1.7 g. was recrystallized from ethanol to give the analytical sample of 4-hydroxy-1,2-dihydro-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid, ethyl ester, m.p. 158°-160° C.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Citations

For This Compound
1
Citations
T Yukawa, T Nakahata, R Okamoto, Y Ishichi… - Bioorganic & Medicinal …, 2020 - Elsevier
Sphingomyelin synthase 2 (SMS2) has attracted attention as a drug target for the treatment of various cardiovascular and metabolic diseases. The modification of a high throughput …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.